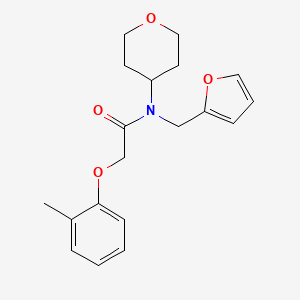
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or Fingolimod, and it is a synthetic derivative of myriocin, a natural product isolated from the fungus Isaria sinclairii.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide involves the reaction of furan-2-ylmethanol with tetrahydro-2H-pyran-4-ol to form the corresponding protected amine. This amine is then reacted with o-tolyl chloroacetate to form the final product.
Starting Materials
Furan-2-ylmethanol, Tetrahydro-2H-pyran-4-ol, o-Tolyl chloroacetate
Reaction
Step 1: Protection of tetrahydro-2H-pyran-4-ol with tert-butyldimethylsilyl chloride in the presence of imidazole to form the protected alcohol., Step 2: Reaction of furan-2-ylmethanol with the protected alcohol in the presence of triethylamine and 1,1'-carbonyldiimidazole to form the corresponding protected amine., Step 3: Reaction of the protected amine with o-tolyl chloroacetate in the presence of triethylamine to form the final product, N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide.
作用機序
FTY720 exerts its therapeutic effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells, including lymphocytes. By binding to these receptors, FTY720 prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of immune cells that can migrate to the central nervous system and cause inflammation.
生化学的および生理学的効果
FTY720 has several biochemical and physiological effects on the body. It has been shown to reduce the number of circulating lymphocytes, which can help to prevent autoimmune reactions. FTY720 also has anti-inflammatory effects, which can help to reduce tissue damage in various inflammatory conditions.
実験室実験の利点と制限
FTY720 has several advantages as a research tool. It is a potent and selective modulator of S1P receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, FTY720 also has some limitations. It has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo. Additionally, FTY720 can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on FTY720. One area of interest is the development of new derivatives of FTY720 that have improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the exploration of the role of S1P receptors in various physiological and pathological processes. Finally, there is a need for further research on the potential applications of FTY720 in other diseases, such as cancer and autoimmune disorders.
科学的研究の応用
FTY720 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of FTY720 is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, and it is characterized by inflammation, demyelination, and axonal damage. FTY720 has been shown to reduce the number of relapses in MS patients and delay the progression of the disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-15-5-2-3-7-18(15)24-14-19(21)20(13-17-6-4-10-23-17)16-8-11-22-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEJDPEYZUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
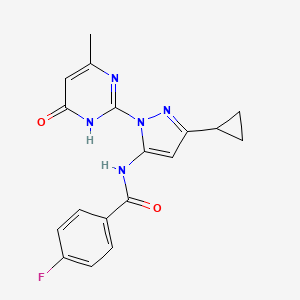
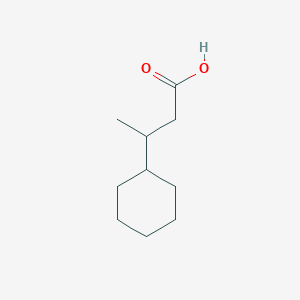
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)
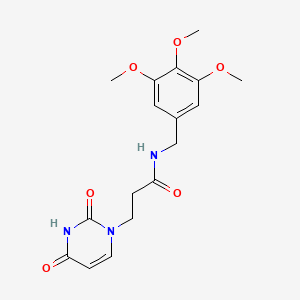
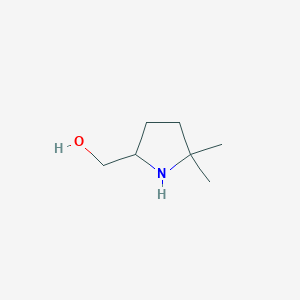
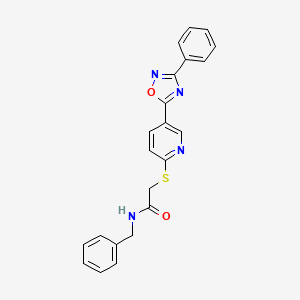
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)